N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate

Description

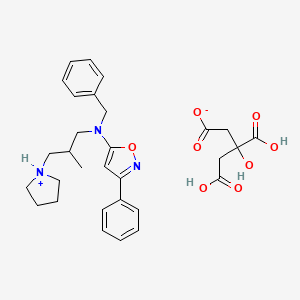

N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate is a synthetic organic compound featuring a central isoxazolamine core substituted with phenyl, benzyl (phenylmethyl), and pyrrolidinylpropyl groups, formulated as a citrate salt. The citrate counterion likely enhances solubility and stability, a common strategy in pharmaceutical and agrochemical formulations. Structurally, the compound integrates:

- A 5-isoxazolamine ring (a five-membered heterocycle with nitrogen and oxygen atoms).

- Two aromatic substituents (phenyl and phenylmethyl groups) at the 3- and N-positions, respectively.

Properties

CAS No. |

103785-32-6 |

|---|---|

Molecular Formula |

C30H37N3O8 |

Molecular Weight |

567.6 g/mol |

IUPAC Name |

N-benzyl-N-(2-methyl-3-pyrrolidin-1-ium-1-ylpropyl)-3-phenyl-1,2-oxazol-5-amine;3-carboxy-3,5-dihydroxy-5-oxopentanoate |

InChI |

InChI=1S/C24H29N3O.C6H8O7/c1-20(17-26-14-8-9-15-26)18-27(19-21-10-4-2-5-11-21)24-16-23(25-28-24)22-12-6-3-7-13-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-7,10-13,16,20H,8-9,14-15,17-19H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

JKYYERUAOYNUKY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[NH+]1CCCC1)CN(CC2=CC=CC=C2)C3=CC(=NO3)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typical conditions include controlled temperatures, specific solvents, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Mechanistic and Application Insights

Agrochemical Candidates ()

- Mefenacet and Isoxapyrifop share heterocyclic cores (benzothiazole or isoxazole) but differ in backbone structure. The target compound’s isoxazolamine may confer distinct herbicidal or insecticidal activity due to its nitrogen-rich aromatic system, which could interfere with plant or pest metabolic pathways.

- Cloethocarb ’s carbamate group inhibits acetylcholinesterase in insects, whereas the target compound’s pyrrolidinyl group might enable different modes of action, such as neuromuscular disruption or growth regulation.

Receptor-Targeting Analogs ()

- RWJ56110 and other pyrrolidinyl-containing ligands (e.g., SCH530348) target GPCRs or ion channels. The target compound’s pyrrolidinylpropyl chain could similarly enhance binding to hydrophobic receptor pockets, though its isoxazolamine core may limit cross-reactivity with indole-based ligands.

Research Findings and Data Gaps

- Agrochemical Potential: The dual aromatic groups in the target compound resemble herbicidal scaffolds in , but its citrate formulation suggests possible use in systemic applications requiring high solubility.

- Receptor Interactions: Pyrrolidinyl groups in analogs correlate with receptor affinity, but the absence of indole or dichlorophenyl substituents in the target compound may limit overlap with known GPCR ligands.

- Further studies are needed to elucidate its biological or agricultural profile.

Biological Activity

N-(2-Methyl-3-(1-pyrrolidinyl)propyl)-3-phenyl-N-(phenylmethyl)-5-isoxazolamine citrate is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H23N3O

- Molecular Weight : 285.39 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). It is believed to act primarily as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related isoxazole derivatives, which may provide insight into the potential effects of this compound. For instance, a series of indole-isoxazole hybrids were tested against various cancer cell lines, demonstrating significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF7 | 2.3 |

| 5r | Huh7 | 4.7 |

| 5t | HepG2 | 3.8 |

These results indicate that compounds with similar isoxazole structures can exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further investigation .

Neuropharmacological Effects

The compound's structural features suggest it may also possess neuropharmacological effects. Research indicates that derivatives with similar functional groups can influence neurotransmitter release and receptor activity, particularly in dopaminergic and serotonergic pathways. This modulation may lead to potential applications in treating neurological disorders such as depression or anxiety.

Case Studies and Research Findings

- Cytotoxicity Studies : A study involving the synthesis and evaluation of indole-isoxazole derivatives found that compounds with specific substitutions exhibited potent anticancer activity against liver and breast cancer cell lines. The selectivity observed in these studies highlights the importance of structural modifications in enhancing biological efficacy .

- Neuropharmacological Assessment : In vitro assays demonstrated that certain derivatives could significantly alter neurotransmitter levels in neuronal cultures, indicating a potential for use in CNS disorders. Further research is necessary to elucidate the precise mechanisms involved and to establish safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.